Molecular Weight and Lipophilicity Differentiation: 7-Methyl vs. 7,7-Dimethyl Analog
The 7-methyl substitution confers a molecular weight of 141.21 g/mol, compared to 155.24 g/mol for the 7,7-dimethyl analog (CAS 2126161-53-1) . This 14.03 g/mol difference represents a quantifiable reduction in molecular bulk. Computational predictions based on structural analogs indicate that the monomethyl substitution yields a lower calculated cLogP than the gem-dimethyl variant, which is advantageous for maintaining aqueous solubility and minimizing nonspecific binding in CNS-targeted programs .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 141.21 g/mol |
| Comparator Or Baseline | 7,7-dimethyl-6-oxaspiro[3.4]octan-2-amine (CAS 2126161-53-1): 155.24 g/mol |
| Quantified Difference | ΔMW = -14.03 g/mol (9.0% lower) |
| Conditions | Calculated molecular weight from molecular formula C8H15NO (target) vs. C9H17NO (comparator) |
Why This Matters
Lower molecular weight is a key parameter in lead optimization, as compounds with MW < 300 Da have statistically higher probability of achieving oral bioavailability and CNS penetration, influencing procurement selection for drug discovery campaigns.
